molecular formula C9H9BrN2O B8158588 2-(Azetidin-1-ylcarbonyl)-5-bromopyridine

2-(Azetidin-1-ylcarbonyl)-5-bromopyridine

Cat. No.: B8158588
M. Wt: 241.08 g/mol
InChI Key: IKOBNRGCSHDXFP-UHFFFAOYSA-N
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Description

2-(Azetidin-1-ylcarbonyl)-5-bromopyridine is a heterocyclic compound that features a four-membered azetidine ring and a brominated pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Azetidin-1-ylcarbonyl)-5-bromopyridine typically involves the formation of the azetidine ring followed by its attachment to the bromopyridine moiety. One common method involves the reaction of 5-bromopyridine-2-carboxylic acid with azetidine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) under anhydrous conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(Azetidin-1-ylcarbonyl)-5-bromopyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while coupling reactions can produce biaryl compounds .

Mechanism of Action

The mechanism of action of 2-(Azetidin-1-ylcarbonyl)-5-bromopyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The azetidine ring can form covalent bonds with active site residues, while the bromopyridine moiety can engage in π-π stacking or hydrogen bonding interactions. These interactions can modulate the activity of the target protein, leading to the desired biological effect .

Comparison with Similar Compounds

Similar Compounds

  • 2-(Azetidin-1-ylcarbonyl)-5-chloropyridine
  • 2-(Azetidin-1-ylcarbonyl)-5-fluoropyridine
  • 2-(Azetidin-1-ylcarbonyl)-5-iodopyridine

Uniqueness

2-(Azetidin-1-ylcarbonyl)-5-bromopyridine is unique due to the presence of the bromine atom, which can participate in specific interactions and reactions that other halogens may not. This can influence the compound’s reactivity, biological activity, and suitability for various applications .

Properties

IUPAC Name

azetidin-1-yl-(5-bromopyridin-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrN2O/c10-7-2-3-8(11-6-7)9(13)12-4-1-5-12/h2-3,6H,1,4-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKOBNRGCSHDXFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C1)C(=O)C2=NC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

Oxalyl chloride (11.5 mL, 130 mmol) then DMF (2 drops) were added to a mixture of 5-bromopyridine-2-carboxylic acid (CAS no. 30766-11-1) (12.6 g, 62.4 mmol) in 4M HCl in dioxane (15.6 mL, 74.9 mmol) and DCM (300 mL). The mixture was stirred at ambient temperature for 18 hours. The volatiles were removed under reduced pressure and azeotroped with toluene. The residue was dissolved in DCM (300 mL). Azetidine hydrochloride (6.14 g, 65.5 mmol) then triethylamine (24 mL, 187 mmol) were added and the mixture stirred at ambient temperature for 20 hours. The mixture was concentrated under reduced pressure and ethyl acetate (400 mL) added to the residue. The resulting mixture was washed with water (100 mL), filtered, washed with 1M citric acid solution (50 mL), saturated sodium bicarbonate solution (50 mL) and brine (50 mL), dried (MgSO4), filtered and the solvent removed under reduced pressure. The residue was purified by flash chromatography, eluting with a gradient of 0-40% ethyl acetate in isohexane to afford the product (8.8 g, 65%). m/z 242 (M+H)+.
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11.5 mL
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6.14 g
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24 mL
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300 mL
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65%

Synthesis routes and methods II

Procedure details

The title compound was prepared in a similar manner as described for Intermediate 161a, from 5-bromopyridine-2-carboxylic acid (1.50 g, 7.43 mmol) and azetidine hydrochloride (954 mg, 10.2 mmol) to give a yellow solid (1.38 g, 77% yield). 1H NMR (400 MHz, CDCl3) δ 8.58 (d, J=2.02 Hz, 1 H) 7.93-7.99 (m, 1 H) 7.90 (d, J=2.27 Hz, 1 H) 4.65 (t, J=7.71 Hz, 2 H) 4.20 (dd, J=8.34, 7.33 Hz, 2 H) 2.27-2.36 (m, 2 H); LCMS for C9HgBrN2O m/z 241.00 (M+H)+.
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